molecular formula C17H15F3N2O3S B2386063 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 946261-12-7

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2386063
CAS No.: 946261-12-7
M. Wt: 384.37
InChI Key: VEIGLPFPEWGFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and chemical biology research. This compound features a 4-(trifluoromethyl)benzamide group linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety. The isothiazolidine dioxide group is a cyclic sulfonamide that introduces distinct electronic properties and hydrogen bonding potential, which can influence the molecule's solubility and metabolic stability . The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to enhance membrane permeability and improve binding affinity to target proteins . Compounds with structural similarities, particularly those containing the 1,1-dioxidoisothiazolidin-2-yl group, have been investigated as potent inhibitors of ion channels, such as Kv1.3, which is a target for immunomodulation . Furthermore, related molecular scaffolds have shown promise in early-stage research as enzyme inhibitors and for their potential anticancer activities, with mechanisms that may involve the induction of apoptosis or cell cycle arrest . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c18-17(19,20)13-7-5-12(6-8-13)16(23)21-14-3-1-4-15(11-14)22-9-2-10-26(22,24)25/h1,3-8,11H,2,9-10H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIGLPFPEWGFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the dioxidoisothiazolidinyl intermediate: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidinyl ring.

    Coupling with the phenyl ring: The intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethyl benzoyl chloride and a Lewis acid catalyst.

    Formation of the final benzamide: The final step involves the formation of the benzamide through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxidoisothiazolidinyl ring to its corresponding thiol form.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the chemical industry.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can inhibit key signaling pathways, leading to reduced inflammation or apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Benzamides in Pharmaceuticals

Example: 4-(Thiophen-3-yl)-N-(4-(4-(3-(Trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide (Compound 9b, )
  • Structural Features : A benzamide core with a thiophene substituent and a diazepane-linked butyl chain.
  • Synthesis : Alkylation of N-(4-bromobutyl)-4-(thiophen-3-yl)benzamide with 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane under reflux in THF (56% yield) .
  • Key Differences : The diazepane moiety and thiophene substituent contrast with the target compound’s isothiazolidine dioxide and trifluoromethyl groups. These differences may influence receptor binding (e.g., D3 receptor affinity) and solubility.
Example 53 ()
  • Structural Features: A pyrazolo-pyrimidine-chromenone hybrid linked to a benzamide.
  • Synthesis : Suzuki coupling with Pd catalysis, yielding a compound with a melting point of 175–178°C and molecular weight 589.1 g/mol .

Agrochemical Benzamides

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, )
  • Structural Features : A benzamide with an isopropoxy group at the meta position and a trifluoromethyl group at the ortho position.
  • Application : Broad-spectrum fungicide .
  • Key Differences : The trifluoromethyl group’s position (ortho vs. para) and the isopropoxy substituent likely alter bioavailability and target specificity compared to the target compound.
Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide, )
  • Structural Features : A benzamide with difluorophenyl and urea-like substituents.
  • Application : Insect growth regulator .
  • Key Differences : The urea moiety enhances hydrogen-bonding capacity, differing from the target’s sulfone and trifluoromethyl groups.

Heterocyclic Modifications

Triazole Derivatives ()
  • Structural Features : 1,2,4-Triazole-3-thiones with phenylsulfonyl and difluorophenyl groups.
  • Synthesis : Cyclization of hydrazinecarbothioamides under basic conditions, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR .
Triazolo-Oxazine Benzamides ()
  • Structural Features : Benzamides fused with triazolo-oxazine rings and trifluoromethyl ethers.
  • Application : Likely kinase inhibitors (based on structural motifs) .
  • Key Differences: The triazolo-oxazine system introduces rigid bicyclic geometry, differing from the target’s monocyclic sulfone.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Synthesis

The compound features a trifluoromethyl group and a dioxidoisothiazolidine moiety, which contribute to its biological properties. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Isothiazolidine Ring : This is achieved by reacting suitable precursors with sulfur dioxide and an oxidizing agent.
  • Substitution Reactions : The trifluoromethylbenzamide moiety is introduced through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various cellular processes, potentially leading to therapeutic effects in different disease models.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain benzamides demonstrate effective inhibition against various pathogens, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Compounds with similar structural characteristics have been evaluated for their anti-inflammatory properties. In particular, the presence of the trifluoromethyl group has been linked to enhanced anti-inflammatory activity in preclinical models .

Cytotoxicity Studies

Cytotoxicity assays conducted on zebrafish embryos revealed that derivatives of this compound exhibit varying degrees of toxicity, which are crucial for assessing safety profiles in drug development .

Case Study 1: Antimicrobial Activity

A study published in MDPI highlighted that compounds containing similar moieties showed effective inhibition against Fusarium graminearum, a common plant pathogen. The results indicated a correlation between structural features and biological efficacy, with some compounds demonstrating higher activity than established antifungal agents like pyraclostrobin .

CompoundInhibition (%)
10a84.4
10d83.6
10e83.3
Pyraclostrobin81.4

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, compounds with similar structures were tested in a carrageenan-induced paw edema model in rats. The results demonstrated significant reductions in inflammation compared to control groups, indicating potential therapeutic applications for inflammatory diseases .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic adjustment of reaction parameters:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, as seen in analogous thiazine derivatives .
  • Temperature Control : Reactions involving trifluoromethyl groups often require mild heating (40–60°C) to avoid decomposition .
  • Catalysts : Palladium-based catalysts or base additives (e.g., K₂CO₃) improve coupling efficiency in benzamide derivatives .
  • Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures structural and functional validation:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the isothiazolidine and trifluoromethyl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for polymorph identification .
  • FT-IR : Verifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Basic: How can initial biological activity screening be designed for this compound?

Methodological Answer:
Prioritize target-agnostic assays to identify broad bioactivity:

  • Enzyme Inhibition Assays : Test against serine proteases (e.g., Factor XIa) using fluorogenic substrates, given structural similarity to known inhibitors .
  • Cell Viability Screens : Use cancer cell lines (e.g., HeLa or MCF-7) with ATP-based luminescence assays .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modified isothiazolidine (e.g., alkylation) or benzamide (e.g., nitro → amino) groups .
  • In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding modes to targets like Factor XIa .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .

Advanced: How can researchers investigate its enzyme inhibition mechanism?

Methodological Answer:

  • Kinetic Studies : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • X-ray Co-crystallization : Resolve compound-enzyme complexes (e.g., with trypsin-like proteases) to identify binding pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Advanced: What protocols ensure stability in biological matrices during pharmacokinetic studies?

Methodological Answer:

  • Storage Conditions : Lyophilize and store at −80°C in amber vials to prevent photodegradation .
  • Plasma Stability Assays : Incubate compound in human plasma (37°C, 24 hrs) and quantify via LC-MS/MS to assess hydrolysis .
  • CYP450 Metabolism Screening : Use liver microsomes to identify major metabolites .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Replicate Experiments : Standardize assays (e.g., fixed ATP concentration in viability screens) .
  • Batch Analysis : Compare purity/impurity profiles (HPLC) across labs to rule out synthetic variability .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies .

Advanced: Can molecular modeling predict its interactions with novel targets?

Methodological Answer:

  • Homology Modeling : Build 3D models of unexplored targets (e.g., kinases) using SWISS-MODEL .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives .

Advanced: What in vitro models are suitable for studying metabolic pathways?

Methodological Answer:

  • Hepatocyte Cultures : Primary human hepatocytes identify phase I/II metabolites via UPLC-QTOF .
  • Recombinant Enzymes : Test CYP3A4/2D6 isoform-specific metabolism using Supersomes .
  • Reactive Metabolite Trapping : Incubate with glutathione to detect electrophilic intermediates .

Advanced: How to assess polymorphism and its impact on bioavailability?

Methodological Answer:

  • Crystallization Screens : Use 96-well plates with 50+ solvent systems to identify polymorphs .
  • Dissolution Testing : Compare solubility of forms in biorelevant media (FaSSIF/FeSSIF) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) detects melting point variations (>5°C indicates distinct forms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.